molecular formula C23H23F3N4O2S B2841856 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 946317-60-8

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2841856
CAS No.: 946317-60-8
M. Wt: 476.52
InChI Key: IQGXDGOEWODASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring (7-membered nitrogen-containing heterocycle) at the 6-position. The pyridazine moiety is linked to a para-substituted phenyl group, which is further connected to a 3-(trifluoromethyl)benzenesulfonamide moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2S/c24-23(25,26)18-6-5-7-20(16-18)33(31,32)29-19-10-8-17(9-11-19)21-12-13-22(28-27-21)30-14-3-1-2-4-15-30/h5-13,16,29H,1-4,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGXDGOEWODASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide is typically achieved through a three-stage process: (1) construction of the pyridazine core, (2) introduction of the azepane moiety, and (3) incorporation of the sulfonamide group.

Formation of Pyridazine Core

The pyridazine ring is synthesized via cyclization reactions using hydrazine derivatives and diketones. For example, 3,6-dichloropyridazine serves as a common intermediate, which undergoes nucleophilic aromatic substitution (NAS) to introduce functional groups at the 3- and 6-positions. Key reagents include halogenated precursors (e.g., 1,2-diketones) and catalysts such as palladium(II) acetate to facilitate coupling reactions. Reaction conditions typically involve refluxing in polar aprotic solvents like tetrahydrofuran (THF) at 60–80°C for 8–12 hours.

Sulfonamide Group Incorporation

The final step involves sulfonylation of the aniline intermediate. 3-(Trifluoromethyl)benzene-1-sulfonyl chloride reacts with the para-aminophenyl group attached to the pyridazine-azepane scaffold. This reaction is conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions, with pyridine as a base to absorb HCl. The product is isolated via extraction and solvent evaporation, followed by crystallization from ethanol-water mixtures.

Table 1: Key Reaction Conditions for Sulfonamide Formation
Parameter Detail
Reagent 3-(Trifluoromethyl)benzene-1-sulfonyl chloride
Solvent Dichloromethane
Temperature 0–5°C
Base Pyridine
Reaction Time 4–6 hours
Yield 78–82% (reported in analogous syntheses)

Industrial-Scale Production Techniques

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. For instance, the azepane coupling step is performed in a plug-flow reactor with immobilized palladium catalysts, reducing metal leaching and enabling catalyst reuse. Automated systems control temperature (±1°C) and reagent stoichiometry, achieving batch-to-batch consistency. Large-scale purification utilizes simulated moving bed (SMB) chromatography, which reduces solvent consumption by 40% compared to traditional column chromatography.

Purification and Characterization

Crude product purity is critical for pharmaceutical applications. Sequential crystallization from ethanol-water mixtures (1:3 v/v) removes unreacted sulfonyl chloride and azepane byproducts. Final purity (>99.5%) is verified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Structural characterization:

  • Mass spectrometry (MS): Molecular ion peak observed at m/z 494.51 [M+H]⁺, consistent with the molecular formula C₂₃H₂₂F₄N₄O₂S.
  • Nuclear magnetic resonance (NMR):
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridazine-H), 7.92–7.88 (m, 4H, aromatic-H), 3.65–3.61 (m, 4H, azepane-H).
    • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -62.5 (CF₃), -112.3 (C-F).
Table 2: Physicochemical Properties
Property Value
Molecular weight 494.51 g/mol
logP 5.81
Water solubility (logSw) -6.01 (poorly soluble)
Melting point 162–164°C (decomposes)

Comparative Analysis of Synthetic Routes

A comparative study of analogous compounds reveals that palladium-catalyzed coupling outperforms copper-mediated methods in yield and scalability. For example, Suzuki-Miyaura coupling achieves 82% yield for biaryl formation, whereas Ullmann coupling yields only 65% under similar conditions. The use of THF over DMF as a solvent reduces side reactions by 15%, as confirmed by HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Medicinal Chemistry

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide has been investigated for its potential as a therapeutic agent in treating various diseases:

  • Cancer Treatment : Studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting specific cancer cell lines.
  • Antibacterial Activity : The sulfonamide group is known for its antibacterial effects, making this compound a candidate for developing new antibiotics.

Biological Research

This compound serves as a tool in biological studies to understand various pathways:

  • Target Interaction Studies : It can bind to specific enzymes or receptors, allowing researchers to explore its effects on biological functions.
  • Pathway Modulation : Investigations into how this compound modulates signaling pathways can provide insights into disease mechanisms.

Industrial Applications

The unique chemical properties of this compound also open avenues for industrial applications:

  • Material Science : Its stability and reactivity can be harnessed in developing new materials or chemical processes.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer PropertiesDemonstrated inhibition of tumor growth in vitro with a specific cancer cell line.
Study 2Antibacterial ActivityShowed effective inhibition against several bacterial strains, suggesting potential as a new antibiotic.
Study 3Biological PathwaysIdentified modulation of key signaling pathways involved in inflammation and cell survival.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other pyridazine-sulfonamide derivatives, with variations in heterocyclic ring size, substituent electronic properties, and substitution patterns. Below is a systematic comparison:

Structural Analogues

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide

  • Key Difference : Replaces azepane (7-membered ring) with piperidine (6-membered ring).
  • Implications :

  • Lipophilicity : Piperidine’s lower carbon content slightly decreases lipophilicity (cLogP ~2.8 vs. ~3.2 for azepane), influencing solubility and membrane permeability .

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide

  • Key Differences :

  • Substituent Position : Sulfonamide-linked phenyl is meta-substituted (position 3) instead of para (position 4).
  • Substituent Type : 4-Fluoro (-F) replaces 3-trifluoromethyl (-CF₃).
    • Implications :
  • Electronic Effects : The -CF₃ group is more electron-withdrawing than -F, increasing sulfonamide acidity (pKa ~6.5 vs. ~8.2 for -F), which may enhance hydrogen-bonding capacity.
  • Spatial Arrangement : Para substitution allows linear alignment of the pyridazine-phenyl-sulfonamide scaffold, optimizing target engagement compared to meta substitution .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Key Differences: Incorporates a pyrazolo[3,4-d]pyrimidine core and chromen-4-one moiety instead of pyridazine. Implications:

  • Synthetic Complexity : Additional functional groups (e.g., fluoro substituents) increase molecular weight (616.9 g/mol vs. ~470 g/mol for the target compound) and may complicate synthesis .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Piperidine Analogue 4-Fluoro Analogue
Molecular Weight (g/mol) ~470 ~455 ~440
cLogP ~3.2 ~2.8 ~2.5
Sulfonamide pKa ~6.5 ~6.5 ~8.2
Melting Point Not Reported Not Reported Not Reported

Biological Activity

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the pyridazine ring may modulate various signaling pathways by interacting with receptors involved in critical biological processes.

Cardiovascular Effects

Recent studies have indicated that sulfonamide derivatives can significantly influence cardiovascular functions. For instance, a study evaluated the effect of related compounds on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that certain sulfonamide derivatives effectively decreased perfusion pressure in a time-dependent manner, suggesting their potential as therapeutic agents in cardiovascular conditions .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has shown that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with analogous structures have demonstrated IC50 values in the micromolar range against MCF-7 and HeLa cell lines, indicating their potential as anticancer agents .

Study 1: Perfusion Pressure Evaluation

A detailed experimental design was implemented to assess the biological activity of benzenesulfonamide derivatives on perfusion pressure:

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IICompound 20.001
IIICompound 30.001
IVCompound 40.001
VCompound 50.001

The study found that Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) significantly reduced perfusion pressure compared to controls, highlighting the cardiovascular effects of these compounds .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of related compounds, two analogs exhibited high cytotoxicity against cancer cells:

CompoundIC50 (µM)
17a0.65
17b2.41

These findings suggest that modifications in the chemical structure can lead to enhanced biological activity against cancer cells .

Q & A

Basic: What are the key synthetic routes for this compound, and what critical parameters influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura cross-coupling to connect the pyridazine and phenyl moieties .
  • Nucleophilic substitution for introducing the azepane group onto the pyridazine ring .
  • Sulfonamide bond formation between the aromatic sulfonyl chloride and the aniline derivative .

Critical parameters:

  • Temperature control : Excess heat during coupling reactions may lead to side products (e.g., dehalogenation or over-reduction) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency but require careful removal during purification .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki coupling efficiency .

Basic: What analytical techniques are essential for characterizing this compound and verifying its structural integrity?

Answer:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the presence of the trifluoromethyl group, azepane ring, and sulfonamide linkage .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for biological assays) .
  • Mass spectrometry (HRMS) for molecular weight validation and detection of isotopic patterns (e.g., chlorine or sulfur isotopes) .

Basic: What are the primary biological targets or pathways investigated for this compound?

Answer:
Preliminary studies suggest activity as a tyrosine kinase inhibitor , with potential applications in oncology. Key targets include:

  • EGFR (Epidermal Growth Factor Receptor) : IC₅₀ values are determined via kinase inhibition assays .
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Evaluated using fluorescence polarization assays .
  • Cellular apoptosis pathways : Assessed via flow cytometry in cancer cell lines (e.g., A549, HeLa) .

Advanced: How can researchers optimize reaction conditions to resolve low yield in the sulfonamide bond formation step?

Answer:
Common challenges and solutions include:

  • Low reactivity of sulfonyl chloride : Use freshly distilled reagents or activate with a base (e.g., pyridine) to scavenge HCl byproducts .
  • Competitive side reactions : Employ Schlenk techniques to exclude moisture and oxygen, which can degrade intermediates .
  • Purification hurdles : Use column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to separate unreacted starting materials .

Advanced: How should contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be addressed?

Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Compound stability : Perform stability studies in assay buffers (pH 7.4, 37°C) using HPLC to detect degradation products .
  • Cellular permeability differences : Validate results with orthogonal methods (e.g., surface plasmon resonance (SPR) for binding affinity vs. cellular IC₅₀) .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies to enhance potency and selectivity?

Answer:
Key modifications and evaluations include:

  • Azepane ring substitution : Compare with piperidine or morpholine analogs to assess steric and electronic effects on target binding .
  • Trifluoromethyl group replacement : Test —CF₃ vs. —CN or —Cl to modulate lipophilicity and metabolic stability .
  • Sulfonamide bioisosteres : Replace the sulfonamide with carboxamide or phosphonate groups to improve solubility .

Example SAR Table:

Modification SiteStructural ChangeEffect on Activity
Pyridazine C-6Azepane → PiperidineReduced kinase selectivity
Sulfonamide linker—SO₂NH— → —CONH—Improved solubility but lower potency
Trifluoromethyl—CF₃ → —ClComparable IC₅₀ but higher toxicity

Advanced: How is computational modeling integrated into the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Docking studies : Use software (e.g., AutoDock Vina) to predict binding modes to kinase ATP-binding pockets .
  • ADMET prediction : Tools like SwissADME assess logP, CYP450 inhibition, and blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : Evaluate compound stability in target binding sites over 100-ns trajectories .

Advanced: What experimental approaches are used to investigate metabolic stability and toxicity?

Answer:

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Reactive metabolite screening : Use glutathione (GSH) trapping to detect electrophilic intermediates .
  • hERG channel inhibition : Patch-clamp assays to assess cardiac toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.